molecular formula C10H9IN2O3S B3202009 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole CAS No. 1020502-72-0

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole

Cat. No.: B3202009
CAS No.: 1020502-72-0
M. Wt: 364.16 g/mol
InChI Key: VBKKVMYMUCOJRG-UHFFFAOYSA-N
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Description

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonyl group attached to a 4-iodo-3-methoxyphenyl moiety. The presence of iodine and methoxy groups in the phenyl ring contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-iodo-3-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions. This reaction forms the 4-iodo-3-methoxyphenylsulfonyl chloride intermediate.

    Pyrazole Ring Formation: The intermediate is then reacted with a pyrazole derivative in the presence of a base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the iodine and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-((4-iodo-3-methoxyphenyl)sulfonyl)-4-piperidinecarboxamide: Shares the same phenyl sulfonyl moiety but differs in the heterocyclic ring structure.

    1-((4-iodo-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine: Similar phenyl sulfonyl group with a different piperidine substitution pattern.

Uniqueness

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKKVMYMUCOJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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